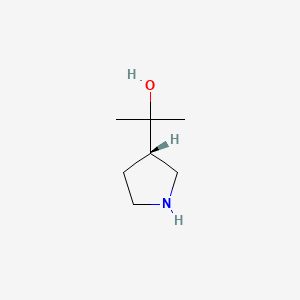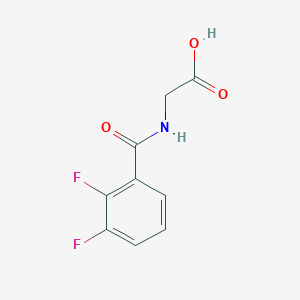![molecular formula C23H25NO4 B2962387 2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+ CAS No. 1548247-24-0](/img/structure/B2962387.png)
2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+ is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The compound is characterized by the presence of a fluorenyl group, which provides steric hindrance and protects the amino group during chemical reactions.
Preparation Methods
The synthesis of 2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+ typically involves the following steps:
Fmoc Protection: The amino group of the target molecule is protected using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Cyclization: The protected amino acid undergoes cyclization to form the cyclohexane ring. This step may involve the use of a catalyst such as palladium or a strong acid like hydrochloric acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+ undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the Fmoc group is replaced by other functional groups using reagents like sodium azide or alkyl halides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+ has several scientific research applications:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms by incorporating it into peptide sequences.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+ involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It is removed under mild basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions. The molecular targets and pathways involved include the formation of peptide bonds and the stabilization of intermediate structures during synthesis.
Comparison with Similar Compounds
Similar compounds to 2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+ include other Fmoc-protected amino acids such as:
Fmoc-Phenylalanine: Used in peptide synthesis with a phenyl group providing aromaticity.
Fmoc-Leucine: Contains a leucine side chain, used in the synthesis of hydrophobic peptides.
Fmoc-Serine: Features a hydroxyl group, used in the synthesis of peptides with polar side chains.
The uniqueness of 2-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-1-methylcyclohexane-1-carboxy+ lies in its cyclohexane ring, which provides additional steric hindrance and stability during chemical reactions, making it suitable for specific applications in peptide synthesis.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-1-methylcyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-23(21(25)26)13-7-6-12-20(23)24-22(27)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,19-20H,6-7,12-14H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLBVWVASLVDGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 2-(3-(ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2962305.png)
![N-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-chlorophenyl)ethyl]ethanediamide](/img/structure/B2962307.png)
![1-[(1-Phenylmethoxycarbonylazetidin-3-yl)methyl]triazole-4-carboxylic acid](/img/structure/B2962309.png)

![(E)-N-[2,3-Bis(trifluoromethyl)cyclopropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2962315.png)


![2-methoxy-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}acetamide](/img/structure/B2962320.png)
![6-(4-Ethoxyphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2962321.png)

![5-(2-chlorophenyl)-2-{[2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2962323.png)



